1-Bromo-4-ethynyl-2-isopropoxybenzene
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Overview
Description
1-Bromo-4-ethynyl-2-isopropoxybenzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. It features a bromine atom, an ethynyl group, and an isopropoxy group attached to a benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethynyl-2-isopropoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and coupling reactions. One common method involves the bromination of 4-ethynyl-2-isopropoxybenzene using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled temperature and solvent conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethynyl-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used under mild conditions to facilitate the coupling of the ethynyl group with other aromatic compounds.
Major Products Formed:
- Substitution reactions can yield a variety of substituted benzene derivatives.
- Coupling reactions can produce complex aromatic compounds with extended conjugation and functional diversity .
Scientific Research Applications
1-Bromo-4-ethynyl-2-isopropoxybenzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Pharmaceutical Research: It may be explored for its potential as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethynyl-2-isopropoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. The bromine atom can act as a leaving group in substitution reactions, while the ethynyl group can participate in coupling reactions through the formation of carbon-carbon bonds. The isopropoxy group may influence the reactivity and selectivity of the compound in different reaction pathways .
Comparison with Similar Compounds
1-Bromo-2-isopropoxybenzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
1-Bromo-4-fluoro-2-isopropoxybenzene: Contains a fluorine atom instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: 1-Bromo-4-ethynyl-2-isopropoxybenzene is unique due to the presence of both the ethynyl and isopropoxy groups, which provide distinct reactivity and synthetic utility. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
1-bromo-4-ethynyl-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h1,5-8H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYZRUXWSIUUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C#C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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